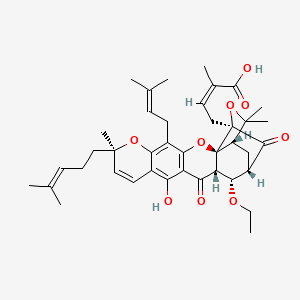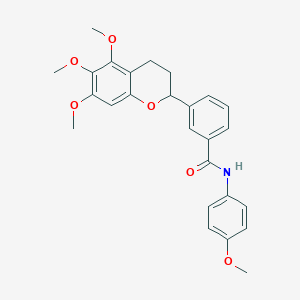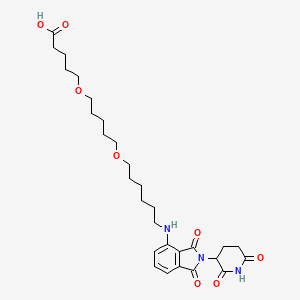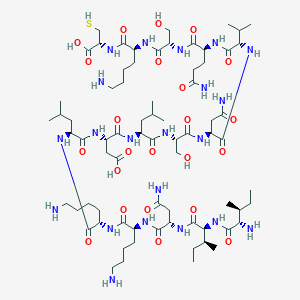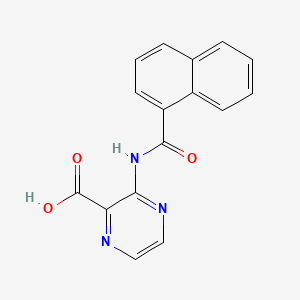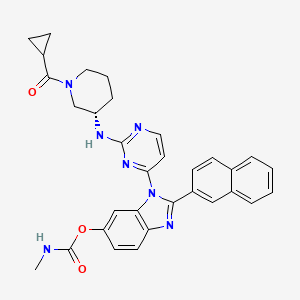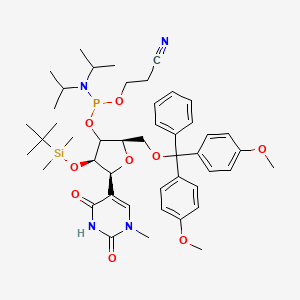
5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a modified ribonucleoside analogue. It is primarily used in the synthesis of RNA molecules, particularly for enhancing RNA stability in biological applications such as gene silencing. This compound is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as 5’-Dimethoxytrityl (DMT) and 2’-O-Tert-Butyldimethylsilyl (TBDMS) to protect the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the sequential addition of nucleoside analogs, followed by deprotection and purification steps to obtain the final product with high purity .
化学反应分析
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride .
Major Products Formed
The major products formed from these reactions include deprotected nucleosides and modified RNA molecules with enhanced stability and functionality .
科学研究应用
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability and gene silencing efficiency.
Medicine: Investigated for its potential in developing RNA-based therapeutics for treating various diseases, including cancers and viral infections.
Industry: Employed in the production of diagnostic RNA molecules for detecting specific diseases and disorders.
作用机制
相似化合物的比较
Similar Compounds
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Uridine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Cytidine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Adenosine-CE-Phosphoramidite
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is unique due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs. This makes it particularly valuable for applications in gene silencing and RNA-based therapeutics.
属性
分子式 |
C46H63N4O9PSi |
|---|---|
分子量 |
875.1 g/mol |
IUPAC 名称 |
3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1 |
InChI 键 |
ZDZLHJPETUXZJT-ZBWSSALESA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


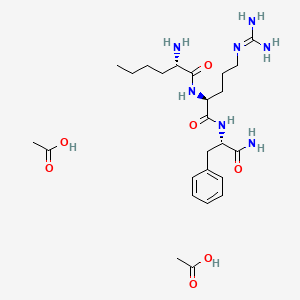
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

